![molecular formula C7H4BrF3 B131506 2,4,5-Trifluorobenzyl bromide CAS No. 157911-56-3](/img/structure/B131506.png)
2,4,5-Trifluorobenzyl bromide
Übersicht
Beschreibung
2,4,5-Trifluorobenzyl bromide is an important intermediate in the synthesis of Ensitrelvir (S-217622), an oral drug developed by Japan’s Shionogi Pharmaceutical Company to treat COVID-19 . It is also a key intermediate in the synthesis of Sitagliptin, a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor developed by Merck for the treatment of non-insulin-dependent (Type II) diabetes .
Synthesis Analysis
The synthesis of 2,4,5-Trifluorobenzyl bromide involves several steps . One method involves carrying out an esterification reaction on 2,4,5-trifluorobenzyl chloride and carboxylate to prepare 2,4,5-trifluorobenzyl ester, which is then hydrolyzed to prepare 2,4,5-trifluorobenzyl alcohol. The alcohol is then brominated to prepare the target product .Molecular Structure Analysis
The molecular formula of 2,4,5-Trifluorobenzyl bromide is C7H4BrF3. It has an average mass of 225.006 Da and a monoisotopic mass of 223.944839 Da .Chemical Reactions Analysis
2,4,5-Trifluorobenzyl bromide is a derivative of hydrocarbons and is primarily used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
2,4,5-Trifluorobenzyl bromide is a white low melting solid . It has a density of 1.7±0.1 g/cm3, a boiling point of 188.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Ensitrelvir (S-217622) : 2,4,5-Trifluorobenzyl bromide serves as an essential intermediate in the synthesis of Ensitrelvir, a novel oral drug developed by Japan’s Shionogi Pharmaceutical Company. Ensitrelvir is the first orally active, non-covalent, non-peptide SARS-CoV-2 3CL protease inhibitor, designed to treat COVID-19 .
Environmental Chemistry
Wirkmechanismus
Target of Action
2,4,5-Trifluorobenzyl bromide is primarily used as an intermediate in the synthesis of pharmaceutical compounds
Mode of Action
As a chemical intermediate, 2,4,5-Trifluorobenzyl bromide participates in various chemical reactions during the synthesis of pharmaceutical compounds. Its mode of action is largely dependent on the specific synthesis process and the final compound being synthesized .
Biochemical Pathways
The biochemical pathways affected by 2,4,5-Trifluorobenzyl bromide are determined by the final pharmaceutical compound that it helps synthesize. For instance, it is an important intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes . In this context, the compound indirectly affects the biochemical pathways related to glucose regulation.
Pharmacokinetics
The pharmacokinetic profile of the final pharmaceutical compound, such as Sitagliptin, would be more relevant .
Result of Action
The molecular and cellular effects of 2,4,5-Trifluorobenzyl bromide are not directly observed as it is used as a chemical intermediate. The effects are seen in the final pharmaceutical compound. For example, in the case of Sitagliptin, the inhibition of DPP-IV leads to increased levels of incretin hormones, improved regulation of glucose homeostasis, and thus, better management of type 2 diabetes .
Action Environment
The action of 2,4,5-Trifluorobenzyl bromide is influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other reactants . These factors can affect the yield and purity of the final product. In terms of stability, it should be stored under an inert atmosphere at room temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2,4,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXEYCSWSMMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380355 | |
Record name | 2,4,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzyl bromide | |
CAS RN |
157911-56-3 | |
Record name | 2,4,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.